5-chloro-1-(3,4-dichlorobenzyl)-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
Description
Properties
IUPAC Name |
5-chloro-1-[(3,4-dichlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3F2N2O2/c20-13-3-1-10(5-14(13)21)8-26-9-11(6-15(22)19(26)28)18(27)25-17-4-2-12(23)7-16(17)24/h1-7,9H,8H2,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXOTIGTJXCPAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=C(C2=O)Cl)C(=O)NC3=C(C=C(C=C3)F)F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-(3,4-dichlorobenzyl)-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Pyridine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as 3,4-dichlorobenzyl chloride and 2,4-difluoroaniline.
Chlorination: Introduction of the chlorine atom at the 5-position of the pyridine ring can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the carboxamide group, typically through a reaction with an appropriate amine under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and purity, often involving:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Purification Techniques: Such as recrystallization, chromatography, or distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols for substitution reactions.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Conversion to alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural similarity to known inhibitors.
Protein Binding Studies: Useful in studying protein-ligand interactions.
Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Antimicrobial Activity: Investigated for its potential antimicrobial properties.
Industry
Agriculture: Potential use in the development of new agrochemicals.
Polymer Science: Use in the synthesis of polymers with specific properties.
Mechanism of Action
The mechanism by which 5-chloro-1-(3,4-dichlorobenzyl)-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s halogen atoms and aromatic rings facilitate binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
Compound A : 5-Chloro-1-(4-Chlorobenzyl)-N-(2,4-Difluorophenyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxamide
- Key Difference : Replaces the 3,4-dichlorobenzyl group with a 4-chlorobenzyl moiety.
- Impact : Reduced steric hindrance and lower lipophilicity compared to the target compound. This modification may alter receptor binding affinity, as chlorine at the para position alone lacks the electronic effects of meta-substitution .
Compound B : 5-Chloro-1-(2,4-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid (CAS: 242797-47-3)
- Key Difference : Substitutes the 3,4-dichlorobenzyl group with a 2,4-dichlorobenzyl group and replaces the 2,4-difluorophenyl carboxamide with a carboxylic acid.
- Impact : The positional isomerism of chlorine atoms (2,4- vs. 3,4-) may disrupt π-π stacking interactions in hydrophobic pockets. The carboxylic acid group introduces polarity, reducing membrane permeability .
Compound C : 5-Chloro-1-[3-(Trifluoromethyl)Benzyl]-N-Phenyl-6-Oxo-1,6-Dihydro-3-Pyridinecarboxamide (CAS: 338782-67-5)
Variations in the Aryl Carboxamide Substituent
Compound D : 5-Chloro-1-(3,4-Dichlorobenzyl)-N-(4-Methoxyphenyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxamide (CAS: 339023-93-7)
- Key Difference : Substitutes the 2,4-difluorophenyl group with a 4-methoxyphenyl group.
- This could reduce interactions with polar residues in enzyme active sites .
Compound E : 5-Chloro-1-(3-Chlorobenzyl)-N-(4-Chlorophenyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxamide (CAS: 339024-51-0)
- Key Difference : Uses a 3-chlorobenzyl group and 4-chlorophenyl substituent.
- Impact : The single chlorine on the benzyl group reduces steric bulk, while the 4-chlorophenyl group lacks the fluorinated electronic effects seen in the target compound. This may lower binding affinity in targets sensitive to halogen interactions .
Structural and Electronic Comparison Table
Research Implications and Design Considerations
- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine and chlorine substituents enhance binding to hydrophobic pockets, while methoxy groups may disrupt interactions .
- Positional Isomerism : The 3,4-dichlorobenzyl group in the target compound likely optimizes spatial alignment for receptor binding compared to 2,4-dichloro or single-substituted analogs .
- Metabolic Stability : Trifluoromethyl and dichloro groups improve resistance to oxidative metabolism, though at the cost of increased molecular weight .
Biological Activity
5-Chloro-1-(3,4-dichlorobenzyl)-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a synthetic compound with potential therapeutic applications. Its structure suggests that it may interact with various biological targets, particularly in cancer and inflammation pathways. This article explores its biological activity through case studies, experimental findings, and relevant data tables.
The compound's mechanism of action is primarily linked to its ability to inhibit specific enzymes and receptors involved in tumor growth and inflammation. Preliminary studies suggest that it may act as an inhibitor of the MDM2 protein, which is implicated in the regulation of the p53 tumor suppressor pathway.
Antitumor Activity
Recent research indicates that the compound exhibits significant antiproliferative effects on various cancer cell lines. For instance:
- Cell Line : SJSA-1 (osteosarcoma)
- IC50 Values : The compound demonstrated IC50 values ranging from 0.15 to 0.24 µM across multiple tests, indicating potent inhibition of cell growth .
Table 1: Antiproliferative Activity of the Compound
Pharmacodynamics
Pharmacodynamic studies revealed that oral administration of the compound at a dose of 100 mg/kg resulted in significant upregulation of p53 and related proteins in xenograft tumor tissues. This suggests a strong activation of apoptotic pathways leading to tumor cell death.
Figure 1: Effects on Protein Expression
- p53 Activation : Observed at 3 and 6 hours post-administration.
- PARP Cleavage : Indicated apoptosis induction.
Study 1: Efficacy in Tumor Models
In a preclinical model using SJSA-1 xenografts, the compound was administered daily for two weeks, resulting in a substantial reduction in tumor size compared to control groups. This highlights its potential as a therapeutic agent in oncology.
Study 2: Safety Profile Evaluation
A toxicity study indicated that the compound had a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models during the treatment period.
Q & A
Basic: What are the recommended synthetic routes for this compound, and how do reaction conditions impact yield?
Methodological Answer:
The synthesis involves multi-step reactions starting with halogenated benzyl precursors and pyridinecarboxamide intermediates. Key steps include:
- Nucleophilic substitution to introduce the 3,4-dichlorobenzyl group.
- Condensation reactions to form the pyridine ring, followed by oxidation to the 6-oxo derivative.
- Carboxamide coupling using activating agents like EDCI or HOBt for the 2,4-difluorophenyl moiety.
Critical reaction parameters include:
- Temperature control (60–80°C for cyclization steps to avoid side reactions).
- Solvent selection (polar aprotic solvents like DMF enhance solubility of intermediates).
- Catalyst optimization (e.g., palladium catalysts for coupling reactions, though specifics are not detailed in literature) .
Table 1: Example Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Benzylation | 3,4-Dichlorobenzyl chloride, K₂CO₃ | DMF | 80°C | 60–75% |
| Cyclization | NH₄OAc, AcOH | Ethanol | Reflux | 50–65% |
| Carboxamide Coupling | EDCI, HOBt | DCM | RT | 40–55% |
Basic: How should researchers characterize the molecular structure and confirm purity?
Methodological Answer:
A combination of spectroscopic and chromatographic techniques is essential:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies aromatic protons (δ 7.0–8.5 ppm) and dihydropyridine protons (δ 5.5–6.5 ppm).
- ¹³C NMR confirms carbonyl (C=O at ~170 ppm) and halogenated aromatic carbons.
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ expected for C₁₉H₁₂Cl₃F₂N₂O₂).
- Infrared Spectroscopy (IR): Detects C=O stretches (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹).
- HPLC-PDA: Purity assessment (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
Basic: Which functional groups are critical for its biological activity?
Methodological Answer:
Key structural motifs influencing activity include:
- 3,4-Dichlorobenzyl group: Enhances lipophilicity and membrane permeability.
- 2,4-Difluorophenyl carboxamide: Stabilizes hydrogen bonding with target proteins (e.g., kinase ATP-binding pockets).
- 6-Oxo-dihydropyridine ring: Acts as a Michael acceptor for covalent inhibition in enzyme studies.
Structure-Activity Relationship (SAR) Insights:
- Removal of chlorine substituents reduces antimicrobial potency by 50–70% .
- Fluorine atoms on the phenyl ring improve metabolic stability in vitro .
Advanced: How can synthesis be optimized for scalability and reproducibility?
Methodological Answer:
Addressing multi-step challenges requires:
- Design of Experiments (DoE): Statistical optimization of variables (e.g., temperature, stoichiometry) to maximize yield.
- Flow Chemistry: Continuous-flow systems for exothermic steps (e.g., benzylation) to improve heat dissipation and reduce byproducts.
- In-line Analytics: Real-time monitoring via FTIR or UV-vis to detect intermediates and adjust conditions dynamically .
Example Optimization Strategy:
- Step 1: Use microwave-assisted synthesis for cyclization (reduces reaction time from 12h to 2h).
- Step 2: Replace DCM with greener solvents (e.g., 2-MeTHF) in carboxamide coupling.
Advanced: How to resolve contradictions in reported biological target interactions?
Methodological Answer:
Contradictory data (e.g., kinase vs. protease inhibition) can be resolved via:
- Selectivity Profiling: Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to compare IC₅₀ values across 100+ targets.
- Crystallography: Co-crystallize the compound with suspected targets (e.g., PDB deposition) to confirm binding modes.
- Proteomic Pull-Down Assays: Identify off-target interactions in cell lysates using biotinylated probes .
Case Study:
A 2025 study resolved conflicting reports by demonstrating dual inhibition of EGFR and JAK2 via allosteric binding (Kd = 12 nM and 18 nM, respectively) using SPR analysis .
Advanced: What in silico methods predict binding affinities and pharmacokinetics?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Screen against homology models of targets (e.g., CYP450 enzymes for metabolic stability).
- QSAR Modeling: Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability (e.g., ADMETlab 2.0).
- MD Simulations (GROMACS): Assess binding stability over 100-ns trajectories (e.g., RMSD <2 Å indicates stable complexes) .
Predicted Pharmacokinetics (Table 2):
| Parameter | Predicted Value | Method |
|---|---|---|
| logP | 3.8 ± 0.2 | QikProp |
| HIA (%) | 85 | SwissADME |
| CYP3A4 Inhibition | Moderate | admetSAR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
